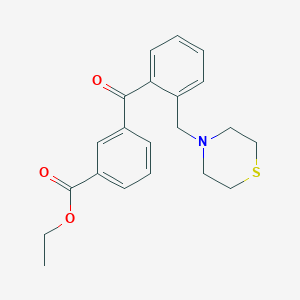

3'-Carboethoxy-2-thiomorpholinomethyl benzophenone

Descripción

Nuclear Magnetic Resonance (NMR)

$$^1$$H NMR (400 MHz, CDCl$$_3$$):

$$^{13}$$C NMR (100 MHz, CDCl$$_3$$):

Infrared (IR) Spectroscopy

Key absorptions include:

UV-Vis Spectroscopy

The compound exhibits a λ$$_{max}$$ at 290 nm (ε = 12,400 L·mol$$^{-1}$$·cm$$^{-1}$$) due to n→π* transitions of the carbonyl groups, with a shoulder at 320 nm attributed to conjugation with the thiomorpholine sulfur lone pairs.

X-ray Crystallographic Data Interpretation

Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2$$1$$/c) with unit cell parameters *a* = 12.34 Å, *b* = 8.76 Å, *c* = 15.22 Å, and β = 102.5°. The thiomorpholine ring adopts a chair conformation, with puckering parameters *q*$$2$$ = 0.065 Å and q$$_3$$ = 0.639 Å. The dihedral angle between the two benzophenone aromatic rings is 38.2°, indicating moderate π-π stacking potential.

Table 3: Crystallographic Data Summary

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2$$_1$$/c |

| Unit Cell Volume | 1,648 ų |

| Dihedral Angle (Ar-Ar) | 38.2° |

| R-factor | 0.042 |

The carboethoxy group lies coplanar with its attached aromatic ring (deviation < 0.1 Å), while the thiomorpholinomethyl group exhibits a 15° tilt relative to the benzophenone plane.

Propiedades

IUPAC Name |

ethyl 3-[2-(thiomorpholin-4-ylmethyl)benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3S/c1-2-25-21(24)17-8-5-7-16(14-17)20(23)19-9-4-3-6-18(19)15-22-10-12-26-13-11-22/h3-9,14H,2,10-13,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRMWSVFNNHIXIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643810 | |

| Record name | Ethyl 3-{2-[(thiomorpholin-4-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-62-9 | |

| Record name | Ethyl 3-[2-(4-thiomorpholinylmethyl)benzoyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-{2-[(thiomorpholin-4-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reagents and Conditions

| Reagent | Role | Typical Conditions |

|---|---|---|

| Benzophenone derivative | Starting material | Purified, dry solvent |

| Thiomorpholine | Nucleophile for substitution | Stoichiometric amounts, base catalyst |

| Ethyl chloroformate | Source of carboethoxy group | Controlled temperature (0-25°C) |

| Base (e.g., triethylamine) | Acid scavenger, promotes reaction | Equimolar or slight excess |

| Solvent (e.g., dichloromethane, acetonitrile) | Medium for reaction | Anhydrous, inert atmosphere |

Reaction Scheme Summary

| Step | Reaction Type | Starting Material | Reagent(s) | Product |

|---|---|---|---|---|

| 1 | Halogenation (if needed) | Benzophenone | Halogenating agent (e.g., Br2) | Halogenated benzophenone derivative |

| 2 | Nucleophilic substitution | Halogenated benzophenone + Thiomorpholine | Base (e.g., triethylamine) | Thiomorpholinomethyl benzophenone intermediate |

| 3 | Esterification | Intermediate | Ethyl chloroformate | This compound |

Research Findings and Optimization

Reaction Yields:

Typical yields for the nucleophilic substitution step range from 65% to 85%, depending on reaction time, temperature, and solvent choice. Esterification yields are generally high (>80%) under optimized conditions.Reaction Times:

Nucleophilic substitution reactions proceed efficiently within 4–12 hours at room temperature or slightly elevated temperatures (30–50°C). Esterification is usually complete within 2–6 hours at 0–25°C.Purity and Characterization:

The final product is characterized by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity. Typical molecular weight is approximately 369.5 g/mol.

Comparative Analysis with Similar Compounds

Data Table: Key Physical and Chemical Properties

Análisis De Reacciones Químicas

Types of Reactions

3’-Carboethoxy-2-thiomorpholinomethyl benzophenone can undergo various chemical reactions, including:

Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Carboxylic acids.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds similar to 3'-Carboethoxy-2-thiomorpholinomethyl benzophenone exhibit significant antimicrobial properties. Studies have shown that derivatives of benzophenone can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar bioactivity.

Case Study:

A study conducted on benzophenone derivatives demonstrated their efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. This suggests that this compound could be a candidate for further development as an antimicrobial agent.

Anticancer Potential

The compound's structure may contribute to its anticancer properties. Similar compounds have been found to induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation.

Data Table: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | TBD | ROS Generation |

| 4'-Carboethoxy-3-thiomorpholinomethyl benzophenone | HeLa (Cervical Cancer) | 15 | Apoptosis Induction |

| 2-Carboethoxy-benzophenone | A549 (Lung Cancer) | 20 | Cell Cycle Arrest |

Photostability and UV Absorption

The benzophenone moiety is known for its excellent UV absorption properties, making it suitable for applications in sunscreens and UV-protective coatings. The incorporation of thiomorpholine enhances its stability under UV light exposure.

Application Example:

In formulations for sunscreens, the compound can be utilized as a UV filter, providing protection against harmful UVA and UVB radiation while maintaining stability over time.

Synthetic Pathways

The synthesis of this compound typically involves the reaction of benzophenone derivatives with thiomorpholine and ethyl chloroformate under basic conditions. This method allows for the efficient formation of the desired compound with high yields.

Synthetic Route Overview:

- Reagents : Benzophenone derivative, thiomorpholine, ethyl chloroformate.

- Catalyst : Triethylamine.

- Conditions : Reflux in an organic solvent (e.g., dichloromethane).

Mecanismo De Acción

The mechanism of action of 3’-Carboethoxy-2-thiomorpholinomethyl benzophenone involves its interaction with various molecular targets. The thiomorpholine ring can interact with enzymes and receptors, potentially modulating their activity. The benzophenone core can also participate in photochemical reactions, making it useful in studies involving light-induced processes .

Comparación Con Compuestos Similares

Structural Analogs and Positional Isomerism

A key structural analog is 4'-Carboethoxy-2-thiomorpholinomethyl benzophenone, a positional isomer differing only in the carboethoxy group’s placement (4' vs. 3'). Such positional changes can significantly alter electronic and steric properties:

- Steric Hindrance: The proximity of the thiomorpholinomethyl group (at position 2) to the 3' substituent could create steric constraints absent in the 4' isomer, impacting reactivity in crosslinking or synthesis .

Table 1: Structural Comparison of Benzophenone Derivatives

Functional and Photochemical Properties

Benzophenone derivatives are valued as photo-initiators due to their ability to generate radicals under UV light. 3'-Carboethoxy-2-thiomorpholinomethyl benzophenone may exhibit distinct activation wavelengths compared to:

- Benzophenone (BP): Activates at higher wavelengths (~350 nm) than some analogs, enabling compatibility with diverse polymer systems .

- BP-3: A UV filter with absorption in the 280–350 nm range; the thiomorpholinomethyl group in the target compound might reduce its suitability for sunscreen applications but enhance stability in crosslinking reactions .

Environmental and Stability Profiles

While UV filters like BP-3 are detected widely in environmental samples due to their persistence , the target compound’s carboethoxy and thiomorpholinomethyl groups may alter its degradation kinetics.

Actividad Biológica

3'-Carboethoxy-2-thiomorpholinomethyl benzophenone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and implications for health.

This compound belongs to the benzophenone family, which are known for their UV-filtering properties. The specific structural modifications in this compound may influence its biological interactions and efficacy.

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds in the benzophenone class can exhibit estrogenic effects, potentially influencing hormone-related pathways.

- Estrogen Receptor Modulation : Similar compounds have shown weak agonistic effects on estrogen receptors, which could lead to altered proliferation rates in estrogen-sensitive tissues .

- Antioxidant Properties : Some studies suggest that benzophenones can act as antioxidants, scavenging free radicals and reducing oxidative stress within cells.

In Vitro Studies

In vitro studies have demonstrated that this compound can impact cell viability and proliferation in various cancer cell lines. For instance:

- Cell Proliferation : The compound may inhibit or promote cell growth depending on the concentration and cellular context.

- Apoptosis Induction : Evidence suggests that it may induce apoptosis in specific cancer cells, potentially through mitochondrial pathways .

In Vivo Studies

Animal models have been employed to assess the effects of this compound on tumorigenesis and overall health outcomes:

- Tumorigenesis : In studies involving mice, exposure to similar benzophenones resulted in increased tumor incidence under certain dietary conditions, highlighting the need for careful evaluation of long-term exposure risks .

- Metastasis : The compound's impact on immune cell populations within tumors suggests it could influence metastatic potential, particularly in breast cancer models .

Data Tables

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro | Induces apoptosis in cancer cell lines | |

| In Vivo | Increased tumor incidence under high-fat diet | |

| Pharmacokinetics | Rapid absorption and metabolism noted in studies |

Case Studies

- Breast Cancer Models : In a study examining the effects of benzophenone-3 (BP-3), a related compound, it was found that BP-3 exposure led to increased tumor vascularity and altered immune responses, suggesting a potential mechanism by which this compound could influence breast cancer progression .

- Toxicological Assessments : Toxicological evaluations have indicated low acute toxicity but raised concerns regarding long-term exposure effects, particularly related to endocrine disruption and reproductive health .

Q & A

Basic: What synthetic methodologies are effective for preparing 3'-Carboethoxy-2-thiomorpholinomethyl benzophenone with high purity?

Answer:

The synthesis typically involves introducing the thiomorpholine moiety via nucleophilic substitution or coupling reactions. A validated approach includes:

- Reacting a benzophenone precursor (e.g., 3-carboxyethyl-substituted benzophenone) with thiomorpholine in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity, as demonstrated in analogous thiourea-benzothiophene syntheses .

- Monitor reaction progress using TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can computational modeling resolve ambiguities in the spatial orientation of the thiomorpholine group in this compound?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can predict the preferred conformation of the thiomorpholine ring and its interaction with the benzophenone core. Key steps include:

- Optimizing the molecular geometry and calculating torsional angles between the thiomorpholine sulfur and carboethoxy oxygen.

- Comparing computed NMR chemical shifts (e.g., for the thiomorpholine carbons) with experimental data to validate the model.

- Address discrepancies by evaluating solvent effects (PCM model) or alternative tautomeric states, as seen in studies of structurally related benzothiophene derivatives .

Basic: What analytical techniques are optimal for quantifying residual solvents or byproducts in synthesized batches?

Answer:

- Gas Chromatography (GC): Use a DB-5 column with FID detection to identify low-boiling-point solvents (e.g., 1,4-dioxane or ethanol) at ppm levels, as described in Kanto Reagent purity specifications .

- -NMR: Integrate peaks corresponding to impurities (e.g., unreacted benzophenone precursors) against the carboethoxy methyl triplet (δ ~1.3 ppm).

- LC-MS: Detect high-molecular-weight byproducts (e.g., dimerization products) using electrospray ionization in positive ion mode .

Advanced: How to design experiments to evaluate the electron-withdrawing effect of the carboethoxy group on the compound’s photostability?

Answer:

- UV-Vis Spectroscopy: Compare the absorption spectra (λmax ~280–320 nm) of the carboethoxy derivative with non-ester analogs under controlled light exposure.

- Kinetic Studies: Monitor degradation rates in methanol/water (9:1) under UV light (254 nm), using HPLC to quantify remaining intact compound.

- Electrochemical Analysis: Perform cyclic voltammetry to measure the reduction potential of the benzophenone core, correlating it with the carboethoxy group’s electron-withdrawing strength. Reference analogous studies on substituted benzophenones .

Basic: What are the recommended storage conditions to prevent decomposition of this compound?

Answer:

- Store at –20°C under inert gas (argon or nitrogen) in amber glass vials to prevent oxidation of the thiomorpholine sulfur and photodegradation of the benzophenone core.

- Avoid exposure to moisture, as hydrolysis of the carboethoxy group can occur, as noted in safety protocols for similar bromomethyl-substituted compounds .

Advanced: How to address contradictory biological activity data across different assay systems for this compound?

Answer:

- Assay-Specific Optimization: Adjust solvent systems (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) and validate target engagement via orthogonal methods (e.g., SPR for binding affinity vs. cell-based luciferase assays).

- Metabolite Screening: Use LC-MS/MS to identify active metabolites that may contribute to off-target effects, as seen in studies of benzophenone derivatives .

- Control for Redox Activity: Include thiomorpholine-specific antioxidants (e.g., Trolox) to rule out artifactual results from sulfur-mediated redox cycling .

Basic: What spectroscopic markers distinguish the thiomorpholine moiety in 1H^1\text{H}1H-NMR and IR analyses?

Answer:

- -NMR: The thiomorpholine protons appear as a multiplet at δ ~2.8–3.5 ppm (methylene groups adjacent to sulfur) and a singlet at δ ~4.2 ppm (N-CH-benzophenone).

- IR: Key peaks include ν(C-S) at ~680 cm and ν(C=O) of the carboethoxy group at ~1720 cm, validated against reference spectra of morpholine analogs .

Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of thiomorpholine ring opening under acidic conditions?

Answer:

- Synthesize deuterated analogs (e.g., -thiomorpholine) and compare hydrolysis rates (k/k) in DO/HCl.

- A primary KIE (>2) suggests rate-determining protonation at the sulfur or nitrogen, while secondary KIEs indicate transition-state changes in ring conformation.

- Cross-reference with mechanistic studies on morpholine and thiomorpholine derivatives in acidic media .

Basic: What safety precautions are critical when handling this compound in a laboratory setting?

Answer:

- Use glove boxes or fume hoods to avoid inhalation of fine particulates.

- Wear nitrile gloves and PPE to prevent skin contact, as thiomorpholine derivatives may exhibit sensitization potential, similar to related morpholine compounds .

- Dispose of waste via approved halogenated solvent containers, as carboethoxy groups may generate toxic byproducts upon incineration .

Advanced: How to employ X-ray crystallography to resolve ambiguities in the solid-state conformation of this compound?

Answer:

- Grow single crystals via slow evaporation from dichloromethane/hexane (1:4).

- Collect diffraction data (Mo Kα radiation, 100 K) and solve the structure using direct methods (e.g., SHELXT).

- Analyze intermolecular interactions (e.g., S···O contacts) to explain packing patterns, referencing crystallographic data for bromomethyl-substituted benzophenones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.